molecular formula C14H27NO3 B048683 N-Lauroylglycine CAS No. 7596-88-5

N-Lauroylglycine

Cat. No. B048683
Key on ui cas rn: 7596-88-5
M. Wt: 257.37 g/mol
InChI Key: JWGGSJFIGIGFSQ-UHFFFAOYSA-N
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Patent
US04634551

Procedure details

N-Lauroylglycine was prepared by reaction of lauroyl chloride with glycine according to the procedure described in Example I. From 109.4 g (0.500 mol) of lauroyl chloride and 37.6 g (0.500 mol) of glycine was obtained 120.5 g (94%) of N-lauroylglycine, mp 110°-118° C., lit mp 118°-119° C. [E. Jungerman, J. F. Gerecht, and I. J. Krems, J. Amer. Chem. Soc. 78, 172 (1956)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH2:15][CH2:16][C:17]([OH:19])=[O:18]>>[C:1]([Cl:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH2:15][CH2:16][C:17]([OH:19])=[O:18].[C:1]([NH:15][CH2:16][C:17]([OH:19])=[O:18])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
AMOUNT: MASS 109.4 g
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
AMOUNT: MASS 37.6 g
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 120.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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